molecular formula C19H18Cl3NO2 B14145295 WW6D984Dpy CAS No. 152125-09-2

WW6D984Dpy

Cat. No.: B14145295
CAS No.: 152125-09-2
M. Wt: 398.7 g/mol
InChI Key: XTBPVXNRDRWQNN-ZDUSSCGKSA-N
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Description

This gap highlights the need for further experimental characterization or access to proprietary databases for definitive identification .

Properties

CAS No.

152125-09-2

Molecular Formula

C19H18Cl3NO2

Molecular Weight

398.7 g/mol

IUPAC Name

(5S)-8-chloro-5-(5,6-dichloro-2,3-dihydro-1-benzofuran-7-yl)-3-methyl-1,2,4,5-tetrahydro-3-benzazepin-7-ol

InChI

InChI=1S/C19H18Cl3NO2/c1-23-4-2-10-6-14(20)16(24)8-12(10)13(9-23)17-18(22)15(21)7-11-3-5-25-19(11)17/h6-8,13,24H,2-5,9H2,1H3/t13-/m0/s1

InChI Key

XTBPVXNRDRWQNN-ZDUSSCGKSA-N

Isomeric SMILES

CN1CCC2=CC(=C(C=C2[C@H](C1)C3=C4C(=CC(=C3Cl)Cl)CCO4)O)Cl

Canonical SMILES

CN1CCC2=CC(=C(C=C2C(C1)C3=C4C(=CC(=C3Cl)Cl)CCO4)O)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of WW6D984Dpy involves multiple steps, starting with the preparation of the benzazepine core. This core is then functionalized with chlorine atoms and other substituents. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired stereochemistry and yield .

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis equipment, and rigorous quality control measures to ensure consistency and scalability .

Chemical Reactions Analysis

Types of Reactions

WW6D984Dpy undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and inert atmospheres .

Major Products

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation can lead to the formation of hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the benzazepine core .

Scientific Research Applications

WW6D984Dpy has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities and interactions with biological targets.

    Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of WW6D984Dpy involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain receptors or enzymes, modulating their activity. This can lead to various biological effects, depending on the target and the context in which the compound is used .

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize "WW6D984Dpy," we analyze structurally and functionally analogous compounds from the evidence, focusing on boronic acids , phosphorus-containing heterocycles , and aromatic amines . These classes share synthetic or functional parallels with hypothetical attributes of "this compound."

Table 1: Key Properties of Selected Analogous Compounds

Compound (CAS No.) Molecular Formula Molecular Weight Key Functional Groups Solubility (mg/mL) Log Po/w (XLOGP3) BBB Permeability Applications/Notes
1046861-20-4 C₆H₅BBrClO₂ 235.27 Boronic acid, halogen 0.24 2.15 Yes Suzuki coupling reagent
1701-57-1 C₁₀H₁₃N 147.22 Aromatic amine 0.22 2.65 Yes Intermediate in drug synthesis
41841-16-1 C₉H₉BrO₂ 229.07 Bromoaromatic ester 0.219 2.71 Yes Flame retardant additive
1761-61-1 C₇H₅BrO₂ 201.02 Bromobenzoic acid 0.687 2.63 Yes Antimicrobial agent precursor

Structural and Functional Comparisons

Boronic Acid Derivatives (e.g., 1046861-20-4)

  • Structural Similarity : Boronic acids are pivotal in cross-coupling reactions (e.g., Suzuki-Miyaura). If "this compound" contains a boronate group, it may share catalytic or medicinal applications .
  • Divergence : Unlike brominated aromatics (e.g., 41841-16-1), boronic acids exhibit higher polarity (TPSA = 40.46 Ų vs. 26.3 Ų), impacting solubility and reactivity .

Phosphorus-Containing Heterocycles (e.g., DiDOPO derivatives )

  • Functional Overlap : DiDOPO (9,10-dihydro-9-oxa-10-phosphaphenanthrene-10-oxide) derivatives are flame retardants. A phosphorus-based "this compound" might mimic these properties but require evaluation of thermal stability and toxicity .
  • Synthetic Challenges : Phosphorus compounds often demand specialized catalysts (e.g., palladium in Suzuki reactions), contrasting with simpler amine syntheses (e.g., 1701-57-1) .

Similar traits in "this compound" would require ADMET profiling .

Performance Metrics

  • Solubility : Brominated esters (41841-16-1: 0.219 mg/mL) and amines (1701-57-1: 0.22 mg/mL) show low aqueous solubility, typical of lipophilic aromatics. Boronic acids (0.24 mg/mL) exhibit marginally better solubility due to polar B-O bonds .
  • Synthetic Accessibility : Compounds like 1761-61-1 (synthesized via green catalysts) score 1.46 on the synthetic accessibility index, indicating moderate complexity. "this compound" would likely require multi-step protocols with Pd-based catalysts .

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